Standard 1-adamantanecarboxylic acid fails in amidation due to steric shielding; simple aliphatic acids lack 3D rigidity. 1-Adamantaneacetic acid’s methylene spacer relieves crowding, maintaining adamantane lipophilicity (logP ~2.31) for efficient coupling.
1-Adamantaneacetic acid (CAS 4942-47-6) is a highly lipophilic, rigid, bulky cycloaliphatic building block characterized by an adamantane cage connected to a carboxyl group via a single methylene (-CH2-) spacer. With a melting point of 134–137 °C and a pKa of approximately 5.00, it serves as a critical precursor in pharmaceutical synthesis and advanced materials . Unlike direct bridgehead-substituted adamantanes, the methylene spacer provides crucial rotational flexibility and relieves steric crowding at the reactive carbonyl center, making it a highly processable acylating agent[1]. Procurement of this specific compound is driven by its dual ability to impart massive three-dimensional steric bulk and high lipophilicity (logP ~2.31) without compromising downstream coupling efficiency in mainstream industrial workflows.
Peptide acylation agent
Enables N-terminal modification with rigid, lipophilic adamantane cage for SAR studies
Enzyme inhibitor probe
Reported inhibitor of chorismate mutase-prephenate dehydrogenase for shikimate pathway research
Mechanistic carbocation studies
Bridgehead substitution directs carbocation reactivity in oxidative transformations
Substituting 1-adamantaneacetic acid with its closest analog, 1-adamantanecarboxylic acid, routinely fails in manufacturing due to profound differences in steric hindrance. In 1-adamantanecarboxylic acid, the carboxyl group is directly attached to the bulky tertiary bridgehead carbon, severely shielding the carbonyl carbon from nucleophilic attack and drastically reducing yields in standard amidation or esterification reactions [1]. Conversely, substituting it with simple aliphatic acids (e.g., cyclohexaneacetic acid) fails to provide the requisite 3D diamondoid rigidity and extreme lipophilicity necessary for precise hydrophobic pocket-fitting in pharmacological targets or robust host-guest inclusion in supramolecular systems[2]. Buyers must procure 1-adamantaneacetic acid specifically when the application demands both the massive steric bulk of the adamantane cage and high coupling reactivity.
2-Adamantaneacetic acid may shift electrochemical products from carbocation to radical pathways, altering reactivity profile
1-Adamantanecarboxylic acid (Aca) lacks methylene linker; N-terminal acylation outcome may differ from Aaa-modified peptides
3-Chloroadamantane-1-acetic acid may reduce chorismate mutase inhibition relative to unsubstituted scaffold
The presence of the methylene spacer in 1-adamantaneacetic acid fundamentally alters its processability compared to 1-adamantanecarboxylic acid. During the synthesis of complex amides, 1-adamantaneacetic acid readily undergoes coupling with primary amines using standard reagents (e.g., EDC/NHS or HATU) at room temperature, routinely achieving high yields (>85%)[1]. In head-to-head synthetic pathways, 1-adamantanecarboxylic acid often requires aggressive activation—such as conversion to an acid chloride using oxalyl chloride—or prolonged heating at elevated temperatures due to the severe steric shielding of the carbonyl carbon by the adjacent bulky adamantane cage [1].
| Evidence Dimension | Amidation coupling conditions and yield |
| Target Compound Data | 1-Adamantaneacetic acid achieves >85% yields under mild, standard peptide coupling conditions (EDC/HOBt or HATU) |
| Comparator Or Baseline | 1-Adamantanecarboxylic acid requires harsh activation (acid chlorides) or elevated temperatures to overcome steric hindrance |
| Quantified Difference | The -CH2- spacer eliminates bridgehead steric shielding, allowing high-yield coupling without the need for corrosive halogenating agents |
| Conditions | Standard amide coupling (EDC/NHS, RT) vs. acid chloride activation |
For procurement in pharmaceutical scale-up, 1-adamantaneacetic acid lowers manufacturing costs and avoids corrosive reagents while delivering the required adamantyl pharmacophore.
In supramolecular material design, 1-adamantaneacetic acid is a highly preferred guest molecule for β-cyclodextrin host cavities. Quantitative titrations demonstrate that 1-adamantaneacetic acid achieves a high binding constant (K_a) of approximately 2.1 × 10^4 to 4.6 × 10^4 M^-1 in aqueous environments [1]. This is orders of magnitude stronger than the binding affinities of simple aliphatic or aromatic acids, which typically exhibit K_a values below 10^3 M^-1 [2]. The methylene spacer provides the precise degree of rotational freedom necessary for the adamantane cage to deeply insert into the hydrophobic cyclodextrin cavity while leaving the carboxylate group exposed for aqueous solvation or further functionalization [1].
| Evidence Dimension | Host-guest binding constant (K_a) with β-cyclodextrin |
| Target Compound Data | K_a ≈ 2.1 × 10^4 to 4.6 × 10^4 M^-1 |
| Comparator Or Baseline | Simple aliphatic/aromatic acids (K_a < 10^3 M^-1) |
| Quantified Difference | >20-fold increase in binding affinity compared to standard non-adamantyl carboxylic acids |
| Conditions | Aqueous buffer solutions, determined via NMR or fluorescence titration |
Buyers formulating self-assembling hydrogels or targeted drug delivery systems must select this compound to ensure robust, stable, and reversible supramolecular cross-linking.
1-Adamantaneacetic acid is highly effective as an N-terminal acylating agent for enhancing the pharmacological activity of peptide therapeutics. When used to modify Bradykinin (BK) analogs, the incorporation of the 1-adamantaneacetic acid (Aaa) moiety significantly increases B2 receptor antagonistic activity compared to standard linear or aromatic acyl groups (e.g., succinic acid or 4-tert-butylbenzoic acid) [1]. The unique 3D diamondoid structure provides massive lipophilic bulk that precisely fills deep hydrophobic binding pockets, while the methylene spacer prevents the rigid cage from sterically distorting the active conformation of the adjacent peptide backbone[1].
| Evidence Dimension | Receptor antagonistic activity (pA2 values) in modified peptides |
| Target Compound Data | 1-Adamantaneacetic acid (Aaa) modification yields highly potent B2 receptor antagonists with elevated pA2 values |
| Comparator Or Baseline | Standard acyl groups (e.g., succinic acid, 4-aminobenzoic acid) |
| Quantified Difference | Measurable increase in pA2 (antagonistic potency) due to optimal hydrophobic pocket filling without backbone distortion |
| Conditions | In vivo rat blood pressure tests and in vitro rat uterus tests for Bradykinin analogs |
For buyers synthesizing novel peptide therapeutics or antidiabetics, this specific compound maximizes target receptor affinity and membrane permeability.
The incorporation of 1-adamantaneacetic acid into polymer side chains fundamentally alters the thermal properties of the resulting materials. Compared to polymers functionalized with linear aliphatic acids (e.g., lauric or decanoic acid), adamantyl-substituted polymers exhibit extremely high glass transition temperatures (Tg) and superior thermal degradation onset temperatures[1]. The stiff, bulky adamantyl substituent severely restricts the segmental mobility of the polymer backbone. By utilizing 1-adamantaneacetic acid rather than 1-adamantanecarboxylic acid, manufacturers can achieve this thermal enhancement while maintaining high functionalization yields during the polymer modification step [1].
| Evidence Dimension | Glass transition temperature (Tg) and thermal stability |
| Target Compound Data | Adamantyl-substituted polymers show extremely high Tg and thermal stability |
| Comparator Or Baseline | Parent polymers or linear aliphatic-substituted polymers |
| Quantified Difference | Substantial elevation in Tg due to the massive steric bulk and rigidity of the adamantane cage restricting backbone rotation |
| Conditions | Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) of functionalized polymers |
Industrial buyers developing advanced photoresists, high-temperature resins, or specialized coatings prioritize this compound to impart extreme thermal resistance.
1-Adamantaneacetic acid is a critical building block in medicinal chemistry, particularly for synthesizing Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin analogs) and N-terminally modified peptide antagonists. Its high lipophilicity and specific 3D bulk allow the resulting molecules to precisely fill hydrophobic target pockets (such as the S1 pocket of DPP-4) while the methylene spacer ensures the coupling process proceeds efficiently without the severe steric hindrance associated with direct bridgehead adamantyl acids [1].
Due to its exceptionally high binding constant with β-cyclodextrin (K_a > 10^4 M^-1), 1-adamantaneacetic acid is the preferred guest molecule for designing self-assembling, reversible supramolecular polymers and hydrogels. Procurement in this sector relies on the compound's ability to form robust host-guest inclusion complexes that can be utilized for controlled in vivo drug release, transdermal delivery systems, and advanced tissue engineering matrices [2].
In advanced materials science, 1-adamantaneacetic acid is utilized to functionalize polymer side chains to drastically improve thermal stability. The rigid diamondoid cage restricts polymer backbone mobility, significantly elevating the glass transition temperature (Tg) and conferring high resistance to chemical etching. This makes it a highly sought-after precursor for the production of 193 nm photoresists and high-performance industrial coatings [3].
Irritant